1-Chloro-4-fluoronaphthalene

Beschreibung

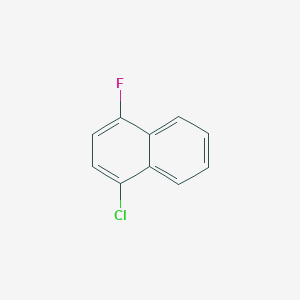

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFMFXXIVHBEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Approaches to 1-Chloro-4-fluoronaphthalene and Related Halonaphthalene Synthesis

The construction of specifically substituted halonaphthalenes like this compound requires precise control over the regiochemistry of the halogenation steps. Modern approaches leverage well-established transformations of amino groups as well as advanced metal-catalyzed C-H functionalization.

A robust and regioselective route to this compound can be devised starting from precursors such as 4-fluoro-1-naphthylamine. This strategy relies on the conversion of an amino group into a diazonium salt, which can then be selectively replaced by a chloro group using a classic Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgnih.govnih.gov

The synthesis can be envisioned in the following steps:

Diazotization : 4-Fluoro-1-naphthylamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form the corresponding 4-fluoro-1-naphthalenediazonium salt.

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. This promotes the displacement of the diazonium group (N₂) with a chloride ion, yielding the target compound, this compound. wikipedia.org

This multi-step approach ensures high regioselectivity because the positions of the functional groups are predetermined by the starting material. A similar foundational strategy is used to produce 1-fluoronaphthalene (B124137) from 1-naphthylamine, where the diazonium salt is converted to the fluoride (B91410) via the Balz–Schiemann reaction. chemicalbook.compatsnap.comgoogle.com

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Fluoro-1-naphthylamine | NaNO₂, HCl (aq), 0-5 °C | 4-Fluoro-1-naphthalenediazonium chloride | Diazotization |

| 2 | 4-Fluoro-1-naphthalenediazonium chloride | CuCl | This compound | Sandmeyer Reaction |

Transition metal catalysis, particularly with palladium, has become a powerful tool for the direct C-H functionalization of aromatic systems, including naphthalene (B1677914). organic-chemistry.org These methods offer an alternative to classical approaches by allowing for the direct introduction of functional groups onto the aromatic core, often with high regioselectivity controlled by directing groups. organic-chemistry.orgwikipedia.org

For the synthesis of dihalonaphthalenes, palladium-catalyzed C-H halogenation represents an advanced strategy. For instance, methodologies have been developed for the regioselective halogenation of 1-naphthaldehydes at either the C2 or C8 positions, where the carbonyl group acts as a directing group. While a direct application to synthesize this compound is not prominently documented, the principles can be extended. A potential, albeit challenging, route could involve:

Directed C-H Chlorination : Starting with 1-fluoronaphthalene, a directing group could be installed at the C8 position to direct palladium-catalyzed chlorination to an adjacent position.

C-H Fluorination : Conversely, palladium-catalyzed methods for electrophilic C-H fluorination have also been developed, which could be applied to a chloronaphthalene precursor. nih.gov These reactions involve a unique catalytic mode where a reactive metal-fluoride electrophile is generated. nih.gov

These C-H activation strategies are at the forefront of synthetic chemistry, aiming to reduce the number of steps and improve atom economy compared to traditional multi-step sequences.

Mechanochemical methods, such as ball milling, provide a solvent-free approach to activating chemical bonds. The strong carbon-fluorine (C-F) bond, typically inert, can be activated through such techniques. It has been demonstrated that milling fluoronaphthalenes with magnesium metal can lead to the formation of Grignard-like reagents. This activation of the C-F bond opens pathways for subsequent functionalization, such as coupling reactions to form new carbon-carbon bonds. While this method is generally applied for derivatization rather than synthesis of the initial halonaphthalene, it represents an important modern technique for manipulating C-F bonds.

Functionalization and Derivatization Reactions

The primary reactions for functionalizing this compound involve substituting one of the halogen atoms with a nucleophile. The regioselectivity and reaction mechanism are of significant interest.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. In this compound, the fused benzene (B151609) ring provides some activation, and the relative reactivity of the chloro and fluoro groups depends on two competing factors:

Electronegativity : Fluorine is the most electronegative halogen, making the carbon atom it is attached to (C4) highly electrophilic and susceptible to nucleophilic attack. This effect generally makes fluoro groups good activators for the SNAr reaction.

Leaving Group Ability : Chloride is generally a better leaving group than fluoride in the context of bond cleavage.

In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, making the C-F bond's high polarization the dominant factor, leading to fluoride displacement.

For decades, the SNAr mechanism was universally taught as a two-step addition-elimination process involving a discrete, negatively charged intermediate known as a Meisenheimer complex. google.comorganicmystery.com However, recent experimental and computational studies have provided compelling evidence that many, if not most, SNAr reactions proceed through a one-step, or concerted , mechanism. patsnap.comgoogle.commasterorganicchemistry.com

The operative mechanism depends on the stability of the potential Meisenheimer intermediate and the facility of leaving group elimination. nih.gov

Stepwise Mechanism : This pathway is favored when the Meisenheimer complex is significantly stabilized. This typically occurs with strongly electron-withdrawing substituents (like nitro groups) on the ring and a poor leaving group, such as fluoride. nih.govgoogle.com In this mechanism, the formation of the intermediate or its subsequent collapse can be the rate-determining step.

Concerted Mechanism (cSNAr) : This pathway becomes dominant when the putative Meisenheimer complex is less stable. nih.gov This is common for substrates without strong nitro-group activation and with better leaving groups like chloride or bromide. masterorganicchemistry.com In the concerted transition state, the nucleophile bond is forming simultaneously as the leaving group bond is breaking. google.com

For this compound, the mechanism would depend on which halogen is being displaced.

Displacement of Fluoride : Given that fluoride is a poor leaving group, a nucleophilic attack at the C4 position is more likely to proceed through a stepwise mechanism, or a borderline case, where a high-energy Meisenheimer-like intermediate is formed.

Displacement of Chloride : As chloride is a better leaving group, a nucleophilic attack at the C1 position is more likely to follow a concerted pathway, avoiding the formation of a stable intermediate. masterorganicchemistry.com

| Feature | Stepwise Mechanism | Concerted Mechanism |

|---|---|---|

| Number of Steps | Two (Addition then Elimination) | One |

| Key Intermediate | Meisenheimer Complex (stable) | None (Transition State only) |

| Favored by | Poor leaving groups (e.g., F⁻) Strong electron-withdrawing groups (e.g., NO₂) | Good leaving groups (e.g., Cl⁻, Br⁻) Less activated aromatic rings |

| Energy Profile | Shows a distinct minimum for the intermediate | Shows a single maximum (transition state) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Influence of Substrate and Reagent Structure

The synthesis of this compound can be approached through various methods, where the structure of the starting materials and reagents plays a crucial role in determining the reaction's outcome and efficiency. A common strategy involves the introduction of the chloro and fluoro substituents onto the naphthalene core in a regioselective manner.

One potential synthetic route is through the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. nih.govwikipedia.org For instance, starting from a suitably substituted aminofluoronaphthalene or aminochloronaphthalene, the corresponding diazonium salt can be prepared and subsequently treated with a copper(I) halide to introduce the other halogen. The success of this reaction is highly dependent on the stability of the diazonium salt and the choice of copper salt and reaction conditions. nih.gov

The nature of the substituents already present on the naphthalene ring significantly influences the regioselectivity of further substitutions. Halogens are generally considered deactivating yet ortho, para-directing groups in electrophilic aromatic substitution reactions. wikipedia.org This is due to the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect. wikipedia.org Therefore, in the synthesis of this compound, the position of the first halogen will direct the entry of the second.

Electrophilic Fluorination and Halogenation

The introduction of halogen atoms onto a naphthalene ring can be achieved through electrophilic halogenation. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. libretexts.org

For a monosubstituted naphthalene, such as 1-fluoronaphthalene or 1-chloronaphthalene (B1664548), the existing halogen atom will direct incoming electrophiles to the ortho and para positions. In the case of naphthalene, this corresponds to the 2-, 4-, 5-, and 7-positions. The high reactivity of the naphthalene system means that these reactions can often proceed under mild conditions.

The electrophilic chlorination of naphthalene has been shown to be effectively catalyzed by metal chlorides, such as copper(II) chloride, which acts as a strong chlorinating agent. epa.gov This process can lead to the formation of various chlorinated naphthalene derivatives. When starting with a fluorinated naphthalene, the fluorine atom, being a moderately deactivating ortho, para-director, would be expected to direct the incoming chloro group to the 4-position, among others. The precise control of reaction conditions is essential to achieve the desired 1,4-substitution pattern and avoid the formation of other isomers.

Electrophilic fluorination can be achieved using specialized reagents like Selectfluor. nih.gov Mechanistic studies of electrophilic fluorination-nucleophilic addition reactions have provided insights into the stereochemical outcomes of such processes. nih.govscispace.com While direct electrophilic fluorination of 1-chloronaphthalene is a plausible route, the control of regioselectivity to obtain the 1,4-isomer would be a key challenge.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce functional groups onto aromatic rings. mdpi.com For naphthalene derivatives, regioselective C-H functionalization can be achieved through various strategies, often employing transition metal catalysts. nih.govresearchgate.net

Palladium-catalyzed C-H activation has been successfully applied to naphthalene systems. researchgate.netnih.gov These methods can be directed by functional groups already present on the substrate, allowing for precise control over the position of the new bond formation. For a substrate like this compound, C-H functionalization could potentially occur at the remaining C-H bonds. The directing influence of the existing chloro and fluoro substituents, as well as the inherent reactivity of the different positions on the naphthalene ring, would determine the site of functionalization. Iron-catalyzed carbene-transfer reactions also represent a viable strategy for C-H functionalization under mild conditions. mdpi.com

The development of methodologies for the direct functionalization of every position on the naphthalene ring is an active area of research. nih.gov These strategies could provide alternative routes to synthesize complex derivatives starting from this compound.

C-F Bond Activation in Synthesis

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. researchgate.net However, the ability to selectively activate and functionalize C-F bonds opens up new avenues for the synthesis of complex molecules. Transition metal complexes, particularly those of nickel and rhodium, have been shown to mediate C-F bond activation. mdpi.comyork.ac.uk

In a molecule like this compound, the selective activation of the C-F bond in the presence of a C-Cl bond would be a key consideration. Generally, C-Cl bonds are more reactive towards oxidative addition with transition metals than C-F bonds. However, specific catalytic systems can be designed to achieve selective C-F bond activation. mdpi.comyork.ac.uk This can be influenced by the choice of metal, ligands, and reaction conditions.

Transition-metal-free methods for C-F bond activation are also being developed, often utilizing Lewis acids or photoredox catalysis. nih.govresearchgate.net These approaches could offer alternative strategies for the functionalization of this compound through the cleavage of its C-F bond. Cross-coupling reactions involving the activation of C-F bonds in fluorinated alkenes have been demonstrated, suggesting the potential for similar transformations with fluoroaromatic compounds. nih.govrsc.org

Rearrangement Reactions

Halogen Dance Reactions in Naphthalene Derivatives

The halogen dance is a base-catalyzed intramolecular rearrangement reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgrsc.org This reaction proceeds through a series of deprotonation and halogenation steps, ultimately leading to a thermodynamically more stable isomer. whiterose.ac.uk While commonly observed in various heterocyclic systems, the halogen dance can also occur in carbocyclic aromatic compounds. clockss.org

A notable example in the naphthalene series is the acid-induced halogen dance of 1,8-dibromonaphthalene. In this case, steric repulsion between the peri-bromo groups distorts the naphthalene ring, facilitating a 1,2-bromine migration to yield 1,7-dibromonaphthalene. wikipedia.org This rearrangement proceeds through an ipso-protonation followed by a bromonium ion-mediated rearrangement. wikipedia.org

While a base-catalyzed halogen dance in this compound has not been specifically reported, the principles of this reaction suggest it could be a possibility under appropriate conditions. The relative stability of the potential lithiated intermediates and the final halogenated products would be the driving force for such a rearrangement. The choice of a strong, non-nucleophilic base and appropriate reaction temperature would be critical factors. researchgate.net

Other Intramolecular Rearrangements

Naphthalene derivatives can undergo various other intramolecular rearrangements, often under thermal or acidic conditions. For instance, the thermal rearrangement of azulene (B44059) to the more stable naphthalene has been extensively studied. nih.govacs.orgresearchgate.net This isomerization highlights the inherent stability of the naphthalene skeleton.

Unusual rearrangements of highly substituted naphthalene derivatives have also been observed. For example, a 1,8-disubstituted naphthalene derivative was found to undergo an unexpected fragmentation and rearrangement of the naphthalene ring under mild conditions, driven by steric strain between the substituents. acs.org This demonstrates that significant steric hindrance can lead to the disruption of the aromatic system and induce skeletal rearrangements.

While specific intramolecular rearrangements of this compound, other than a potential halogen dance, are not well-documented, the general principles of aromatic chemistry suggest that under forcing conditions, such as high temperatures or strong acids, isomerization or other skeletal rearrangements could potentially occur.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for 1-chloro-4-fluoronaphthalene would likely involve a combination of kinetic studies, identification of transient intermediates, and investigation into the role of catalysis.

Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), researchers would typically measure reaction rates under varying conditions of temperature, concentration of reactants, and solvent. The rate law derived from these experiments would provide insights into the molecularity of the rate-determining step. For an SNAr reaction, a second-order rate law, first order in both the naphthalene (B1677914) substrate and the nucleophile, would be expected. The determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), would offer further details about the transition state.

Identification of Transient Intermediates (e.g., Arynes, Carbenes, Organometallics)

Reactions of halogenated aromatic compounds can proceed through various transient intermediates. In the case of this compound, the formation of a naphthalyne (an aryne derivative of naphthalene) is a plausible intermediate under strong basic conditions, such as with sodium amide. This would occur through the elimination of HCl or HF. The highly reactive naphthalyne would then be rapidly trapped by a nucleophile.

Organometallic intermediates would be central to transition-metal-catalyzed cross-coupling reactions. For instance, in a palladium-catalyzed reaction, the initial step would involve the oxidative addition of the C-Cl or C-F bond to a low-valent palladium complex, forming a naphthalylpalladium(II) species. The relative reactivity of the C-Cl versus the C-F bond would be a key area of investigation, with the C-Cl bond generally being more reactive in such processes.

Role of Catalysis in Reaction Pathways (e.g., Palladium, Silver, Aluminum)

Catalysis is essential for many transformations of aryl halides.

Palladium: Palladium catalysts are widely used for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. In the context of this compound, a palladium catalyst would facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the 1 or 4-position, likely with preferential reaction at the more labile C-Cl bond. The choice of ligands on the palladium center would be critical in tuning the catalyst's activity and selectivity.

Silver: Silver salts can act as catalysts in various organic reactions. For instance, silver ions can promote halogen exchange reactions or act as Lewis acids to activate the substrate towards nucleophilic attack. In reactions of halogenated naphthalenes, silver catalysis could potentially facilitate the formation of new bonds or influence the regioselectivity of a reaction.

Aluminum: Aluminum-based reagents, such as aluminum chloride (AlCl₃), are classic Lewis acids used in Friedel-Crafts reactions. While less common for catalytic cycles in the same vein as palladium, aluminum could be used to promote reactions involving electrophilic attack on the naphthalene ring, although the presence of deactivating halogen substituents would make such reactions challenging.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For reactions involving a polar substrate like this compound, solvent polarity would play a major role.

In SNAr reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are typically preferred. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more nucleophilic. This enhances the rate of the nucleophilic attack on the electron-deficient naphthalene ring. The ability of the solvent to stabilize the charged Meisenheimer intermediate is also a crucial factor.

The selectivity of a reaction can also be tuned by the solvent. For instance, in reactions where multiple products are possible, the differential solvation of transition states leading to these products can favor one pathway over another.

Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects imparted by the halogen substituents and the inherent properties of the naphthalene ring system.

Peri-Substituent Interactions and Naphthalene Ring Distortion

While this compound does not have peri-substituents (substituents at the 1 and 8 positions), the concept of steric interactions is still relevant. The presence of the chlorine atom at the 1-position can influence the approach of reagents to the neighboring positions.

The fluorine and chlorine substituents will make the carbon atoms to which they are attached (C1 and C4) electrophilic and thus susceptible to nucleophilic attack. The relative leaving group ability (Cl vs. F) in SNAr reactions is complex and depends on the specific reaction conditions, but often the C-Cl bond is more readily cleaved in transition-metal-catalyzed processes.

Non-Electronic Activation Phenomena

Non-electronic activation methods, such as thermal and mechanochemical stimuli, can induce chemical transformations in this compound by providing the necessary energy to overcome reaction barriers without direct electronic excitation. Research in this area for this compound is not extensively documented, but valuable insights can be drawn from studies on related halonaphthalenes. These investigations reveal potential reaction pathways, including bond cleavage and subsequent reactions, driven by thermal energy or mechanical force.

Mechanochemical Activation

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a viable method for the activation of bonds in halonaphthalenes. While direct studies on this compound are not available, research on similar compounds provides a framework for understanding its potential mechanochemical behavior.

One relevant study investigated the mechanochemical activation of 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene by ball milling with magnesium metal. This process led to the activation of the strong carbon-fluorine (C–F) bond, resulting in the formation of the corresponding binaphthalenes in approximately 20% yield. nih.govsemanticscholar.org The reaction is believed to proceed through the formation of a Grignard-like reagent. The general reaction scheme for the homocoupling of a halonaphthalene via mechanochemical activation is presented below:

General Reaction Scheme for Mechanochemical Homocoupling of Halonaphthalenes

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. The spectrum of 1-Chloro-4-fluoronaphthalene is expected to be dominated by vibrations of the naphthalene (B1677914) ring system, along with characteristic modes from the carbon-chlorine and carbon-fluorine bonds.

Key expected spectral regions and their assignments include:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the naphthalene ring are anticipated to appear in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: The skeletal vibrations of the aromatic ring, involving the stretching of carbon-carbon double bonds, typically produce a series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹. The substitution pattern influences the exact position and intensity of these peaks.

C-F Stretching: The carbon-fluorine bond gives rise to a strong and characteristic absorption band. For aryl fluorides, this band is typically observed in the 1300-1100 cm⁻¹ range. Its high intensity is due to the large change in dipole moment during the vibration.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, generally between 850 cm⁻¹ and 550 cm⁻¹. For chloro-aromatic compounds, this band often appears around 750-700 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring strongly influences the out-of-plane C-H bending modes, which appear below 900 cm⁻¹. For 1,4-disubstituted naphthalenes, specific patterns of absorption are expected that can help confirm the substitution.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is based on characteristic frequencies for substituted naphthalenes and related halogenated aromatic compounds.

| Frequency Range (cm⁻¹) | Assignment | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | Aromatic C=C Stretch | Medium-Strong |

| 1510 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1270 - 1230 | Aromatic C-F Stretch | Strong |

| 850 - 800 | C-H Out-of-Plane Bend | Strong |

| 780 - 740 | Aromatic C-Cl Stretch | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a significant change in molecular polarizability are Raman active. For this compound, FT-Raman is particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Expected prominent signals in the FT-Raman spectrum include:

Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the naphthalene rings give rise to very strong and sharp bands, which are highly characteristic of the polycyclic aromatic structure. These are typically found in the 1400-1300 cm⁻¹ region.

Substituent-Sensitive Modes: The vibrations involving the C-Cl and C-F bonds are also Raman active and can provide confirmatory evidence for the presence and position of the halogen substituents. The symmetric stretching of the C-C bonds adjacent to the substituents is particularly sensitive to the nature of the halogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Assignments

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of all proton and carbon signals in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the six protons on the naphthalene ring. Due to the C1/C4 substitution, the protons on each ring are chemically distinct. The signals are expected to appear in the aromatic region (δ 7.0–8.5 ppm). The electronegativity of the fluorine and chlorine atoms will deshield adjacent protons, shifting them downfield. Spin-spin coupling between adjacent protons (typically ³JHH ≈ 7–9 Hz) will result in doublet and triplet (or more complex multiplet) patterns, allowing for the determination of their relative positions. Furthermore, long-range coupling between the ¹⁹F nucleus and nearby protons (³JHF, ⁴JHF) will introduce additional splitting, providing crucial evidence for the position of the fluorine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals for the 10 carbon atoms of the naphthalene core, as the 1,4-substitution removes all planes of symmetry. The carbon atoms directly attached to the halogens (C1 and C4) will be most affected. The C4 carbon, bonded to the highly electronegative fluorine, will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240–260 Hz, appearing as a doublet. The C1 carbon, bonded to chlorine, will also be shifted downfield. The chemical shifts of the other eight carbons provide a complete map of the electronic structure of the molecule.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected. huji.ac.il Its chemical shift is diagnostic of the aryl fluoride (B91410) environment. ucsb.edu The signal will be split into a multiplet due to coupling with adjacent protons (H3 and H5), providing definitive confirmation of its location on the naphthalene ring.

Table 2: Predicted NMR Data for this compound This table presents estimated chemical shifts (δ) and coupling constants (J) based on analogous substituted naphthalenes and general principles of NMR spectroscopy.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H (H-2) | 7.6 - 7.8 | dd | ³J(H2-H3) ≈ 8.0, ⁴J(H2-H4) ≈ 1.0 |

| ¹H (H-3) | 7.2 - 7.4 | t | ³J(H3-H2) ≈ 8.0, ³J(H3-F4) ≈ 9.0 |

| ¹H (H-5) | 8.0 - 8.2 | d | ³J(H5-H6) ≈ 8.5 |

| ¹H (H-6) | 7.5 - 7.7 | t | ³J(H6-H5) ≈ 8.5, ³J(H6-H7) ≈ 7.5 |

| ¹H (H-7) | 7.5 - 7.7 | t | ³J(H7-H6) ≈ 7.5, ³J(H7-H8) ≈ 8.0 |

| ¹H (H-8) | 8.1 - 8.3 | d | ³J(H8-H7) ≈ 8.0 |

| ¹³C (C-1) | 130 - 133 | s | - |

| ¹³C (C-4) | 158 - 162 | d | ¹J(C-F) ≈ 250 |

| ¹⁹F (F-4) | -110 to -125 | m | - |

NMR for Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is a powerful technique for real-time monitoring of chemical reactions. beilstein-journals.orgresearchgate.net For instance, in a potential synthesis of this compound, one could monitor the reaction progress directly in an NMR tube or by using a flow-NMR setup. nih.govdntb.gov.ua By tracking the disappearance of reactant signals and the simultaneous appearance and growth of product signals, one can obtain detailed kinetic data. beilstein-journals.org For example, if the compound were synthesized from 4-fluoro-1-naphthylamine, the reaction could be monitored by observing the characteristic signals of the amine reactant diminish while the unique aromatic signals of this compound emerge. This allows for the optimization of reaction conditions (temperature, catalyst loading, reaction time) and can provide insights into the reaction mechanism by identifying transient intermediates.

X-ray Crystallography for Solid-State Structure

While vibrational and NMR spectroscopy provide definitive structural information for fluids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single, high-quality crystal of the compound.

Should a suitable crystal of this compound be obtained, a crystallographic study would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the naphthalene framework and the C-Cl and C-F bond lengths.

Molecular Conformation: Determination of the planarity of the naphthalene ring system and any minor distortions caused by the halogen substituents.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential halogen-halogen or C-H···F/Cl hydrogen bonding interactions, which govern the bulk properties of the material.

The crystal structure of the parent naphthalene molecule, for example, has been determined to be monoclinic, with two molecules per unit cell. royalsocietypublishing.org A similar analysis for this compound would provide fundamental data on how the introduction of two different halogens at the 1 and 4 positions influences the crystal packing compared to the unsubstituted parent compound. nih.gov

Table 3: Representative Crystallographic Data Obtainable for an Aromatic Compound This table illustrates the type of data that would be generated from an X-ray crystallographic analysis of this compound.

| Parameter | Example Data |

| Chemical Formula | C₁₀H₆ClF |

| Formula Weight | 180.61 |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | e.g., 8.3 |

| b (Å) | e.g., 6.0 |

| c (Å) | e.g., 8.7 |

| β (°) | e.g., 122 |

| Volume (ų) | e.g., 365 |

| Z (molecules/unit cell) | 2 (Hypothetical) |

Gas-Phase Spectroscopic Techniques

High-resolution gas-phase spectroscopic methods are instrumental in the detailed structural and electronic characterization of molecules like this compound. By examining molecules in the gas phase, the intrinsic properties of individual molecules can be determined with high precision.

Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined. These constants are inversely proportional to the moments of inertia, which are in turn dependent on the atomic masses and their distribution within the molecule.

For a molecule like this compound, the presence of two different halogen substituents at the 1 and 4 positions of the naphthalene ring system fixes the planar structure. The primary goal of a microwave spectroscopy study would be to determine the rotational constants (A, B, and C) with very high accuracy. From these constants, a detailed molecular structure, including bond lengths and bond angles, can be derived.

Table 1: Hypothetical Rotational Constants for this compound

| Parameter | Hypothetical Value (MHz) | Description |

| A | 1500 | Rotational constant about the a-axis |

| B | 800 | Rotational constant about the b-axis |

| C | 525 | Rotational constant about the c-axis |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from microwave spectroscopy. Actual experimental determination is required for precise values.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the ionization energy of a molecule and to probe the vibrational levels of its cation. In a MATI experiment, molecules are excited to a series of high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then used to ionize these Rydberg states, and the resulting ions are detected by a mass spectrometer. This method provides significantly higher resolution than conventional photoelectron spectroscopy.

For this compound, a MATI spectrum would provide a precise value for its adiabatic ionization energy (AIE), which is the energy required to remove an electron from the molecule in its ground vibrational state to form the cation in its ground vibrational state. The spectrum would also reveal a series of peaks corresponding to the vibrational modes of the this compound cation. The frequencies of these vibrations provide insight into how the molecular structure changes upon ionization.

Although specific MATI data for this compound is not available in the reviewed literature, the technique has been successfully applied to a wide range of aromatic molecules. The ionization energy and vibrational frequencies of the cation are sensitive to the electronic effects of the substituents. The presence of both a chloro and a fluoro group on the naphthalene ring is expected to influence the ionization potential and the vibrational structure of the resulting cation.

Table 2: Expected Data from a MATI Spectroscopy Study of this compound

| Measurement | Expected Information | Significance |

| Adiabatic Ionization Energy (AIE) | Precise energy for M → M⁺ + e⁻ | Fundamental electronic property, useful for understanding reactivity. |

| Cation Vibrational Frequencies | Frequencies of vibrational modes in the cation | Reveals changes in bonding and geometry upon ionization. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometrical Parameter Optimization

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For 1-chloro-4-fluoronaphthalene, this would involve determining the precise spatial arrangement of the carbon, hydrogen, chlorine, and fluorine atoms in the naphthalene (B1677914) ring system. While studies on related molecules like 1-chloronaphthalene (B1664548) have been conducted, specific optimized geometrical parameters for this compound are not available.

Vibrational Frequency Prediction and Assignment

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule, which arise from the various vibrational modes of the atoms. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. The assignment of these calculated frequencies to experimentally observed spectral peaks helps in the structural confirmation of the compound. Although vibrational analyses of other substituted naphthalenes and benzenes have been published, a detailed vibrational frequency prediction and assignment for this compound is not found in the searched literature.

Electronic Structure Analysis (HOMO-LUMO, Atomic Charges)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Analysis of atomic charges, such as Mulliken or Natural Population Analysis (NPA) charges, provides insight into the distribution of electron density within the molecule, highlighting which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. Specific HOMO-LUMO energy values and atomic charge distributions for this compound are not available in the reviewed sources.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted in terms of charge transfer and delocalization effects. These interactions, often quantified by second-order perturbation theory, reveal the stabilizing effects of hyperconjugation and resonance within the molecule. A comprehensive NBO analysis for this compound, which would elucidate the electronic interactions involving the chlorine and fluorine substituents with the naphthalene ring, is not documented in the available literature.

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemistry can be employed to study the pathways of chemical reactions, providing a deeper understanding of reaction mechanisms.

Transition State Analysis and Energy Barriers

To understand how a reaction proceeds from reactants to products, computational chemists locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state analysis would reveal the detailed mechanism and the energetic feasibility of the reaction. However, specific studies on the transition states and energy barriers for reactions of this compound are not found in the searched scientific literature.

Computational Studies of Aromaticity and Antiaromaticity in Excited States

The concept of aromaticity, fundamental to understanding the stability and reactivity of cyclic conjugated molecules, can be significantly altered when a molecule is promoted to an electronic excited state. Baird's rule posits that in the lowest triplet excited state, a [4n] π-electron system can be considered aromatic, a reversal of Hückel's rule for ground-state aromaticity. For a bicyclic aromatic hydrocarbon like naphthalene, this phenomenon of excited-state aromaticity and antiaromaticity is a subject of considerable theoretical interest.

Computational studies on naphthalene itself have revealed the nuanced nature of its excited states. For instance, analysis has shown that the singlet and triplet excited states can exhibit different aromatic characteristics. The lowest triplet state (T₁) of naphthalene, for example, is thought to possess a degree of antiaromatic character in one or both of its rings. lboro.ac.uk Conversely, certain singlet excited states may retain or even enhance their aromaticity. lboro.ac.ukwhiterose.ac.uk These shifts in electronic structure and aromatic character upon excitation have profound implications for the photophysical and photochemical properties of the molecule.

For this compound, the introduction of halogen substituents is expected to modulate the electronic landscape of the naphthalene core. The chlorine and fluorine atoms, through their inductive and resonance effects, will perturb the energies and compositions of the molecular orbitals. Computational models would be essential to predict how these substitutions influence the aromaticity of the individual rings in various excited states. Key parameters that would be investigated in such a study include Nucleus-Independent Chemical Shift (NICS) values and Anisotropy of the Induced Current Density (ACID) plots, which are computational tools used to quantify the aromatic character of a ring system.

A hypothetical computational study on this compound would likely involve calculating the energies and electronic distributions of its singlet and triplet excited states using methods such as Time-Dependent Density Functional Theory (TD-DFT) or multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) approach. whiterose.ac.uk The results of these calculations would provide a detailed picture of how the interplay between the halogen substituents and the naphthalene framework governs the aromaticity of the molecule in its excited states.

Table 1: Hypothetical Computational Parameters for Excited-State Aromaticity Analysis of this compound

| Computational Method | Basis Set | Properties Calculated | Expected Insights |

| TD-DFT | 6-311+G(d,p) | Excitation energies, oscillator strengths, molecular orbital contributions | Identification of key electronic transitions and their nature. |

| CASSCF | ANO-L-VTZP | State energies, electronic configurations | Accurate description of multiconfigurational character in excited states. |

| NICS(0) and NICS(1) | GIAO-B3LYP/6-311+G(d,p) | Magnetic shielding values at ring centers | Quantification of aromaticity/antiaromaticity in ground and excited states. |

| ACID | CSGT-B3LYP/6-311+G(d,p) | Visualization of induced ring currents | Qualitative assessment of diatropic (aromatic) and paratropic (antiaromatic) currents. |

Studies of Non-Covalent Interactions

Non-covalent interactions are the subtle forces that dictate the three-dimensional structures of molecules in condensed phases and play a crucial role in molecular recognition and self-assembly. escholarship.orgnih.gov For this compound, the presence of halogen atoms introduces the possibility of specific and directional non-covalent interactions, namely halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. rsc.org In this compound, both the chlorine and fluorine atoms have the potential to engage in halogen bonding, although the strength of this interaction is generally greater for heavier halogens.

Computational methods are indispensable for the detailed characterization of these weak interactions. mdpi.comnih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are widely used to visualize and quantify non-covalent interactions from the electron density of a system. mdpi.com These methods can identify bond critical points and characterize the nature of the interaction as, for example, a weak van der Waals interaction, a hydrogen bond, or a halogen bond.

A computational study of non-covalent interactions involving this compound would likely model its interactions with various molecules that can act as halogen bond acceptors, such as water, ammonia, or aromatic systems. The interaction energies would be calculated at a high level of theory, often employing methods that account for electron correlation and dispersion forces, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory with a suitable basis set.

The analysis would focus on the geometry of the interacting complex, the interaction energy, and the topological properties of the electron density. For instance, the presence of a bond critical point between the halogen atom and the acceptor atom, along with specific values of the electron density and its Laplacian at that point, would provide strong evidence for the existence and nature of a halogen bond.

Table 2: Hypothetical Computational Approaches for Studying Non-Covalent Interactions of this compound

| Computational Method | Basis Set | Interaction System | Key Parameters Analyzed |

| MP2 | aug-cc-pVTZ | This compound with water | Interaction energy, geometry of the complex, vibrational frequency shifts. |

| CCSD(T) | CBS Extrapolation | This compound with benzene (B151609) | High-accuracy interaction energy, analysis of π-stacking vs. halogen bonding. |

| QTAIM | B3LYP-D3/aug-cc-pVTZ | Dimer of this compound | Electron density at bond critical points, Laplacian of the electron density. |

| NCI Index | B3LYP-D3/aug-cc-pVTZ | This compound in a solvent cluster | Visualization of interaction surfaces, characterization of interaction types. |

Photochemistry and Photoreactivity

Photoinduced Reactions of Halonaphthalenes

Upon absorption of ultraviolet light, halonaphthalenes are promoted to an electronically excited state, from which they can undergo several types of reactions. The specific pathway taken is influenced by the reaction conditions, including the solvent and the presence of other reagents. For compounds like 1-Chloro-4-fluoronaphthalene, the differing properties of the carbon-chlorine and carbon-fluorine bonds play a significant role in their photoreactivity.

Photoreduction Pathways

One of the primary photochemical reactions for chloroaromatic compounds is photoreduction, which involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. For chloronaphthalenes, this process typically occurs in the presence of a hydrogen donor. The mechanism is often initiated by an electron transfer, particularly in non-polar solvents like alkanes acs.org.

The photolysis of 1-chloronaphthalene (B1664548) in alkane solvents serves as a model for this pathway. The reaction can also be facilitated by amines, which act as electron donors to the excited aromatic compound slideshare.net. The process generally involves the homolytic cleavage of the C-Cl bond from the excited triplet state, generating a naphthyl radical and a chlorine radical. The naphthyl radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to yield naphthalene (B1677914).

| Reactant | Conditions | Major Products | Reaction Type |

|---|---|---|---|

| 1-Chloronaphthalene | UV irradiation (>290 nm) in hexane | Naphthalene | Reductive dehalogenation |

| 1-Chloronaphthalene | UV irradiation in the presence of amines | Naphthalene | Electron-transfer mediated reduction slideshare.net |

Photo(nucleophilic) Substitution Reactions

Aromatic compounds bearing electron-withdrawing groups or certain leaving groups can undergo nucleophilic substitution upon photoexcitation iupac.org. Unlike thermal nucleophilic aromatic substitution, which is often difficult on electron-rich systems, photosubstitution provides an alternative pathway. The excited state of the halonaphthalene is a much stronger oxidizing agent than its ground state, facilitating attack by nucleophiles iupac.org.

These reactions have been observed for various halonaphthalenes with a range of nucleophiles, including H₂O, ROH, and CN⁻ iupac.org. For instance, photoinduced reactions of 1-bromonaphthalene (B1665260) with sulfur-centered nucleophiles have been studied, demonstrating a radical chain mechanism for the substitution researchgate.net. While the C-F bond is generally much stronger and less reactive than the C-Cl bond, photosubstitution reactions can still be directed by the electronic influences of both substituents on the excited naphthalene ring. The reaction typically proceeds with good yields and high selectivity, often complementing the outcomes of thermal substitution reactions iupac.org.

| Reactant | Nucleophile | Conditions | Major Product |

|---|---|---|---|

| para-Chloroanisole | CN⁻ | UV irradiation | para-Cyanoanisole iupac.org |

| 1-Bromonaphthalene | Thiourea anion | UV irradiation in DMSO | 1-(Methylthio)naphthalene (after quenching) researchgate.net |

| 4-Nitroveratrole | OH⁻ | UV irradiation | 2-Methoxy-5-nitrophenol iupac.org |

Carbene Formation in Photoreactions

Carbene generation is a significant outcome in the photochemistry of specific precursor molecules, such as diazo compounds and diazirins britannica.comchemtube3d.com. Photolysis of these precursors leads to the extrusion of molecular nitrogen and the formation of a highly reactive carbene species britannica.comchemtube3d.com. These carbenes can then engage in characteristic reactions like cyclopropanation, C-H insertion, and Wolff rearrangement.

However, the direct formation of carbenes from the photolysis of simple halonaphthalenes is not a commonly reported or dominant reaction pathway. The primary photoreactions for these compounds are typically photoreduction and photosubstitution, which proceed via homolytic or heterolytic cleavage of the carbon-halogen bond from singlet or triplet excited states. While theoretical possibilities might exist for carbene-like intermediates under specific, high-energy conditions, the main body of research points towards radical and ionic pathways as the prevalent mechanisms for the photo-induced reactions of compounds like this compound.

Excited State Properties and Dynamics

The photochemical behavior of this compound is governed by the properties of its electronic excited states. The absorption of a photon promotes the molecule to an excited singlet state (S₁), from which several decay processes can occur, including fluorescence, internal conversion, and intersystem crossing to a triplet state (T₁).

Singlet and Triplet State Involvement in Photoreactions

Like the parent naphthalene molecule, the lowest excited singlet (S₁) and triplet (T₁) states of this compound are expected to be of π,π* character. In an excited singlet state, the promoted electron retains a spin orientation that is paired with the electron in the ground state orbital nih.gov. In a triplet state, the spin of the excited electron is parallel to that of the ground state electron nih.gov.

Many photochemical reactions of aromatic compounds, including photoreduction, proceed through the long-lived triplet state slideshare.net. The triplet state is generally lower in energy than the corresponding singlet state nih.govresearchgate.netrsc.org. Due to its longer lifetime (microseconds to seconds, compared to nanoseconds for the singlet state), the triplet state has a higher probability of encountering and reacting with other molecules nih.gov. The presence of halogen atoms in this compound significantly influences the efficiency of populating this reactive triplet state.

Intersystem Crossing Processes

However, in molecules containing heavy atoms such as chlorine, bromine, or iodine, the rate of intersystem crossing is significantly enhanced nih.govwikipedia.org. This phenomenon, known as the intramolecular heavy-atom effect, arises from increased spin-orbit coupling, which facilitates the required change in electron spin nih.govnih.govdtic.mil. The chlorine atom in this compound will therefore promote ISC, leading to a higher quantum yield of triplet state formation compared to unsubstituted naphthalene. This makes triplet-mediated photoreactions, such as photoreduction, more probable. The efficiency of the heavy-atom effect generally increases with the atomic number of the halogen.

| Substituent | Relative Spin-Orbit Coupling Strength | Expected Effect on ISC Rate |

|---|---|---|

| -F | Low | Minor enhancement |

| -Cl | Moderate | Significant enhancement nih.gov |

| -Br | High | Strong enhancement nih.govwikipedia.org |

| -I | Very High | Very strong enhancement nih.gov |

Advanced Photophysical Investigations

While specific advanced photophysical investigations directly targeting this compound are not extensively documented in publicly available literature, the photophysical behavior of this compound can be inferred and understood by examining studies on related halogenated naphthalenes. The introduction of halogen atoms to the naphthalene ring is known to significantly influence the molecule's photophysical properties, including its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Research into the photophysics of halonaphthalenes has revealed several key trends that are applicable to this compound. The presence of halogen atoms, particularly chlorine, can enhance spin-orbit coupling. This phenomenon, known as the "heavy-atom effect," facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, this often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.

The phosphorescence spectra of β-halonaphthalenes have been studied at low temperatures, revealing sharp spectral features. aip.org The vibrational structure of these spectra provides insights into the symmetry of the molecule in its ground and triplet states. aip.org For this compound, it is expected that the chlorine and fluorine substituents will influence the vibrational modes of the naphthalene core, which would be reflected in its phosphorescence spectrum.

Furthermore, the lifetime of phosphorescence is a critical parameter in characterizing the triplet state of a molecule. Studies on substituted naphthalenes have shown that the nature and position of the substituent can significantly alter the phosphorescence lifetime. While specific data for this compound is unavailable, data for related compounds can provide a comparative basis.

The fluorescence lifetime of the parent naphthalene molecule is influenced by the solvent environment. researchgate.net The introduction of substituents, such as the chloro and fluoro groups in this compound, is expected to further modify the fluorescence lifetime. The extent of this modification would depend on the interplay of electronic and steric effects of the substituents.

To illustrate the expected photophysical properties of this compound, the following table presents data for naphthalene and some of its halogenated derivatives. It is important to note that this data is for comparative purposes and does not represent experimentally determined values for this compound.

| Compound | Excitation Max (nm) | Emission Max (nm) |

| Naphthalene | 311 | 322 |

This table is intended for illustrative purposes. The spectral data for Naphthalene is provided as a baseline for understanding the potential photophysical properties of its halogenated derivatives.

Detailed research findings on silyl-substituted naphthalene derivatives have shown that the introduction of substituents can cause shifts in the absorption maxima to longer wavelengths and increases in fluorescence intensities. mdpi.com While the substituents in this compound are different, this highlights the general principle that substitution on the naphthalene ring system can be used to tune its photophysical properties. mdpi.com

Electrochemical Properties and Reactions

Redox Behavior of Halonaphthalene Derivatives

The redox behavior of halonaphthalene derivatives is characterized by the electrochemical reduction of the carbon-halogen bond. The ease of reduction is influenced by the nature of the halogen, the number of halogen substituents, and their positions on the naphthalene (B1677914) ring. Generally, the reduction potential becomes less negative as the electronegativity of the halogen decreases, following the trend F < Cl < Br < I. This suggests that the carbon-chlorine bond in 1-chloro-4-fluoronaphthalene would be more readily reduced than the carbon-fluorine bond.

Studies on various halogenated aromatic compounds have shown that the introduction of halogen atoms can significantly alter the electronic structure and frontier orbital energies of the molecule. Fluorination, in particular, is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels due to the high electronegativity of fluorine. nih.gov This lowering of the LUMO level generally makes the compound easier to reduce. Conversely, chlorination also lowers these energy levels, albeit to a lesser extent than fluorination. nih.gov Therefore, the presence of both chlorine and fluorine in this compound is expected to result in a lower reduction potential compared to naphthalene itself.

The redox potentials of halogenated naphthalenes can be investigated using techniques such as cyclic voltammetry. While specific values for this compound are not documented, a comparative analysis with other halogenated naphthalenes can provide an estimation.

Table 1: Estimated Redox Potential Ranges for Halogenated Naphthalenes

| Compound | Estimated Reduction Potential Range (V vs. SCE) |

|---|---|

| Naphthalene | -2.5 to -2.7 |

| 1-Chloronaphthalene (B1664548) | -2.2 to -2.4 |

| 1-Fluoronaphthalene (B124137) | -2.4 to -2.6 |

| This compound | -2.1 to -2.3 (estimated) |

Electrochemical Reaction Pathways

The electrochemical reactions of this compound are expected to primarily involve the reductive cleavage of the carbon-halogen bonds. The specific pathways can be complex and are influenced by the electrode material, solvent, and supporting electrolyte.

The electroreduction of aryl halides typically proceeds through a stepwise mechanism involving the transfer of electrons to the molecule, leading to the formation of a radical anion. This intermediate can then undergo further reactions, such as the cleavage of the carbon-halogen bond to form an aryl radical and a halide ion.

For this compound, the initial step would be the formation of a radical anion. Given the lower bond strength of the C-Cl bond compared to the C-F bond, the subsequent cleavage is more likely to occur at the carbon-chlorine bond.

A well-documented mechanism for the dechlorination of 1-chloronaphthalene involves the use of a mediator, such as the naphthalene radical anion. In this autocatalytic process, the reduction of naphthalene (which can be a product of the dechlorination) generates the naphthalene radical anion. This radical anion then transfers an electron to a molecule of 1-chloronaphthalene, leading to its dechlorination and regenerating naphthalene. This mediated pathway allows the reaction to proceed at the less negative potential of the mediator. It is plausible that a similar mediated electroreduction could be applicable to this compound.

While the C-Cl bond is more susceptible to reduction, under specific conditions, the electrochemical cleavage of the C-F bond, known as hydrodefluorination, can also be achieved. Electrochemical hydrodefluorination is a significant area of research for the degradation of persistent organofluorine compounds.

This process often requires a catalyst to facilitate the C-F bond cleavage. Transition metals such as palladium, rhodium, and nickel have been shown to be effective catalysts for hydrodefluorination. The mechanism typically involves the adsorption of the fluoroaromatic compound onto the catalyst surface, followed by electron transfer and subsequent cleavage of the C-F bond. The resulting aryl radical can then abstract a hydrogen atom from the solvent or a proton source to yield the defluorinated product.

For this compound, selective hydrodefluorination without affecting the C-Cl bond would be challenging due to the higher energy barrier for C-F bond cleavage. However, with the appropriate catalytic system and carefully controlled potential, it may be possible to achieve stepwise dehalogenation.

Role in Advanced Electrochemical Systems

Halogenated organic compounds, including halogenated naphthalenes, have found applications in various advanced electrochemical systems, primarily due to their tunable electronic properties. nih.govresearchgate.net

The introduction of halogen atoms can be used to modify the energy levels of organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net By altering the HOMO and LUMO energy levels, the charge injection and transport properties of the material can be optimized. nih.gov While there is no specific mention of this compound in this context, its properties as a halogenated aromatic compound suggest potential utility in the design of novel organic electronic materials.

Furthermore, the ability to undergo selective electrochemical dehalogenation could be exploited in electrosynthesis. By controlling the electrode potential and reaction conditions, it might be possible to use this compound as a precursor for the synthesis of other functionalized naphthalene derivatives. The potential for regioselective cleavage of either the C-Cl or C-F bond could offer a versatile tool for synthetic chemists.

Table 2: Potential Applications of this compound in Advanced Electrochemical Systems

| Application Area | Potential Role of this compound |

|---|---|

| Organic Electronics | Building block for organic semiconductors with tailored electronic properties. |

| Electrosynthesis | Precursor for the regioselective synthesis of other naphthalene derivatives. |

Applications in Advanced Materials and Chemical Technologies

Precursor in the Synthesis of Complex Organic Frameworks

While direct reports detailing the use of 1-chloro-4-fluoronaphthalene in the synthesis of complex organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not prevalent in the literature, its potential as a precursor can be inferred from established synthetic routes for similar structures. The creation of porous crystalline materials like MOFs often relies on the use of rigid organic linkers, typically di- or poly-topic carboxylic acids.

Dihalogenated naphthalenes can serve as starting materials for the synthesis of naphthalenedicarboxylic acids, which are key components in the construction of MOFs. For instance, 2,6-naphthalenedicarboxylic acid is a well-known linker used in the synthesis of various MOFs. wikipedia.org General synthetic strategies to produce such linkers from dihalogenated precursors could potentially be adapted for this compound. These methods might involve processes like cyanation followed by hydrolysis, or carboxylation reactions. One established method for producing 2,6-naphthalenedicarboxylic acid involves the hydrolysis of 2,6-dicyanonaphthalene. wikipedia.org Another approach is the direct carboxylation of potassium naphthoates under high temperature and pressure.

The synthesis of naphthalenedicarboxylic acids from naphthalene (B1677914) derivatives using iron catalysts has also been reported, providing another potential route for converting functionalized naphthalenes into suitable MOF linkers. researchgate.net The differential reactivity of the C-Cl and C-F bonds in this compound could offer a pathway for selective functionalization, allowing for the stepwise introduction of carboxylic acid groups to create a linker for MOF synthesis.

Role in Novel Materials Design (e.g., Organic Solar Cells)

The introduction of halogen atoms into organic semiconductor materials is a widely used strategy to tune their electronic properties and solid-state packing, which are critical for applications in devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs). The distinct electron-withdrawing nature of chlorine and fluorine in this compound can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO) of materials derived from it.

While specific studies focusing solely on this compound in organic solar cells are limited, the broader class of halogenated naphthalenes has been investigated. The photophysical properties of halogenated aromatic compounds are of great interest for their potential in optoelectronic applications. Studies on related monochloro- and monofluoro-naphthalenes reveal that halogen substitution can influence fluorescence and phosphorescence characteristics, which are important for the performance of organic light-emitting diodes (OLEDs) and other emissive devices.

The strategic placement of halogen atoms can lead to materials with desirable charge transport characteristics. For instance, in the design of new polymers for OSCs, incorporating naphthalene and halogen atoms into the polymer backbone has been shown to result in broad absorption spectra and lowered frontier energy levels, which can lead to decreased voltage losses in the final device.

Utility in Chemical Research and Development

The differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in this compound makes it an excellent candidate as a probe molecule for investigating reaction mechanisms, particularly in the field of transition-metal-catalyzed cross-coupling reactions. The C-Cl bond is generally more susceptible to oxidative addition by low-valent transition metals like palladium(0) than the much stronger C-F bond.

This difference in reactivity allows for selective functionalization at the chlorine-bearing position while leaving the fluorine atom intact. Such selective transformations are valuable for understanding the intricacies of catalyst behavior and for developing chemoselective synthetic methods. Studies on the palladium-catalyzed C-F activation of polyfluoroaryl oxazolines, for example, highlight the challenges and strategies for cleaving the strong C-F bond, often requiring specific ligands and reaction conditions. nih.gov

In the context of cross-coupling reactions, researchers could use this compound to test the selectivity of a new catalyst system. A catalyst that exclusively cleaves the C-Cl bond would demonstrate high chemoselectivity, which is a desirable trait for complex molecule synthesis. Conversely, a catalyst capable of activating the C-F bond in the presence of a C-Cl bond would be a significant development for the field of organofluorine chemistry. Advances in the catalytic activation of C-F bonds are an active area of research. researchgate.netmdpi.com

This compound can serve as a starting material for the synthesis of novel reagents and ligands for catalysis. The naphthalene backbone provides a rigid scaffold, and the two different halogen atoms offer handles for sequential and selective chemical modifications.

One important class of compounds in catalysis is phosphine (B1218219) ligands, which are widely used to modulate the properties of transition metal catalysts. The synthesis of phosphine ligands often involves the reaction of a halogenated aromatic compound with a phosphine source. For example, binaphthyl-based phosphine ligands are renowned for their application in asymmetric catalysis. researchgate.netrsc.org While these are typically synthesized from binaphthyl precursors, the principles of C-P bond formation could be applied to this compound.

By selectively reacting at the C-Cl bond, a phosphine group could be introduced, yielding a monofluoronaphthylphosphine. This new ligand would possess a unique combination of steric and electronic properties due to the presence of the fluorine atom and the naphthalene core. Such ligands could then be employed in various catalytic reactions to investigate the effect of these properties on catalytic activity and selectivity. The development of new phosphine ligands is crucial for advancing catalytic C-C and C-N bond-forming reactions.

Q & A

Q. What synthetic methodologies are recommended for achieving high regioselectivity in the preparation of 1-Chloro-4-fluoronaphthalene?

- Methodological Answer : Synthesis typically involves sequential halogenation of naphthalene. Fluorination at the 4-position can be achieved using fluorinating agents like Selectfluor under anhydrous conditions (e.g., DMF at 80°C) to minimize side reactions . Subsequent chlorination at the 1-position may employ FeCl₃ or AlCl₃ as Lewis acid catalysts. Optimizing stoichiometry and reaction time is critical to avoid over-halogenation. Purification via column chromatography (silica gel, hexane:DCM gradient) ensures product isolation. Validate regioselectivity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 ppm for aromatic F), while ¹H NMR resolves chloro-substitution effects on neighboring protons .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (m/z ~180) and fragmentation patterns to confirm structural integrity .

- IR Spectroscopy : C-F (1250–1100 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches verify functional groups. Cross-reference with NIST Chemistry WebBook databases for spectral validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal toxicity, extrapolated from naphthalene derivative studies .

- Store in amber glass vials under inert gas (argon) at -20°C to prevent photodegradation and moisture absorption. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl (σₚ ~ 0.23) and F (σₚ ~ 0.06) alters electron density, directing electrophilic substitution. Computational studies (DFT) predict activation barriers for Suzuki-Miyaura couplings: Pd catalysts with bulky ligands (e.g., SPhos) enhance reactivity at the chloro-substituted position . Experimental validation involves kinetic monitoring (GC-MS) and Hammett plots to correlate substituent effects with reaction rates.

Q. What strategies address contradictions in reported toxicity data for halogenated naphthalenes like this compound?

- Methodological Answer :

- Study Confidence Assessment : Apply criteria from ATSDR guidelines: prioritize studies with high initial confidence (e.g., controlled exposure routes, mammalian models) over in vitro or poorly documented reports .

- Meta-Analysis : Use TOXCENTER or PubMed queries to aggregate data, focusing on systemic effects (hepatic/renal endpoints) . Discrepancies may arise from species-specific metabolism (e.g., murine vs. human CYP450 isoforms) .

Q. How can computational modeling predict regioselectivity challenges in synthesizing derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-position may exhibit higher reactivity due to para-directing effects of fluorine .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMSO) to optimize reaction conditions. Validate predictions with experimental yields from parallel synthesis trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.